molecular formula C4H9NO3 B030641 N-(2-Hydroxyethyl)glycine CAS No. 5835-28-9

N-(2-Hydroxyethyl)glycine

Cat. No. B030641
CAS RN: 5835-28-9
M. Wt: 119.12 g/mol
InChI Key: FOUZISDNESEYLX-UHFFFAOYSA-N
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Description

“N-(2-Hydroxyethyl)glycine” is a compound with the molecular formula C4H9NO3 . It is also known by other names such as “2-((2-hydroxyethyl)amino)acetic acid” and "(2-hydroxyethyl)glycine" .


Synthesis Analysis

“N-(2-Hydroxyethyl)glycine” can be synthesized from Monoethanolamine and Glyoxylic acid . The synthesis process involves adding 2000 mL of water to a single-mouth bottle with a stirrer, Glyoxylic acid 149g (2mol), Ethanolamine 122g (2mol), Palladium carbon composite (8g), where the palladium carbon composite material has a mass fraction of palladium of 10%. After mixing and heating to 40 °C, an atmospheric hydrogenation reduction reaction is carried out for 24h. After the reaction is over, the mixture is cooled to room temperature, filtered, and the filtrate is concentrated to dryness. Then it is recrystallized from ethanol to give N-(2-hydroxyethyl)glycine (230 g). The yield was 97% .


Molecular Structure Analysis

The molecular structure of “N-(2-Hydroxyethyl)glycine” is characterized by an average mass of 119.119 Da and a monoisotopic mass of 119.058243 Da . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .


Physical And Chemical Properties Analysis

“N-(2-Hydroxyethyl)glycine” has a density of 1.2±0.1 g/cm3, a boiling point of 339.3±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 67.5±6.0 kJ/mol, a flash point of 159.0±22.3 °C, and an index of refraction of 1.483 . Its molar refractivity is 27.3±0.3 cm3, its polar surface area is 70 Å2, and its polarizability is 10.8±0.5 10-24 cm3 . The surface tension is 53.1±3.0 dyne/cm, and the molar volume is 95.5±3.0 cm3 .

Scientific Research Applications

  • Metabolic Regulation and Disease Treatment : Glycine plays a crucial role in metabolic regulation, anti-oxidative reactions, and neurological function. It has potential benefits in treating various diseases, highlighting its importance in both human and animal health (Wang et al., 2013).

  • Quantitation in Biological Fluids : A new technique for quantitating glycine in biological fluids suggests applications in studying congenital errors of metabolism (Petty et al., 1976).

  • Schizophrenia Treatment : High-dose glycine treatment can enhance the efficacy of certain antipsychotic drugs for treating schizophrenia, indicating a role in NMDA receptor-mediated neurotransmission (Heresco-Levy et al., 2004).

  • Peptide Bond Formation : The crystal structure of N-hydroxy-N-pivaloyl-glycine isopropylamide reveals a potential role in peptide bond formation (Aubry et al., 1995).

  • Health and Disease Prevention : Glycine supplementation may improve health, support growth, and help prevent diseases and disorders in humans and animals (Razak et al., 2017).

  • Plant Stress Tolerance : Glycine betaine and proline application can enhance plant stress tolerance and growth, although optimal concentrations and timing need further research (Ashraf & Foolad, 2007).

  • Anticonvulsant Properties : Certain glycine derivatives, like N-(benzyloxycarbonyl)glycine amides, have shown potent anticonvulsant activity, comparable to established drugs (Geurts et al., 1998).

  • Treatment of Anxiety and Psychosis : Certain glycine derivatives have shown potent oral activity as metabotropic glutamate receptor agonists in models of anxiety and psychosis (Collado et al., 2004).

  • Obesity and Metabolic Disorders : Glycine supplementation may benefit obesity and related metabolic disorders, with diet and gut microbiota playing a significant role (Alves et al., 2019).

Safety And Hazards

When handling “N-(2-Hydroxyethyl)glycine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. It is also advised to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-(2-hydroxyethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c6-2-1-5-3-4(7)8/h5-6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUZISDNESEYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280191
Record name N-(2-Hydroxyethyl)glycine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)glycine

CAS RN

5835-28-9
Record name N-(2-Hydroxyethyl)glycine
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Record name N-(2-Hydroxyethyl)glycine
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Record name 5835-28-9
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Record name N-(2-Hydroxyethyl)glycine
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Record name 2-[(2-hydroxyethyl)amino]acetic acid
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Record name N-(2-HYDROXYETHYL)GLYCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
238
Citations
W Eichenbergeri, P Bigler, H Gfeller, C Gribi… - Journal of plant …, 1995 - Elsevier
The phosphoglyceride phosphatidyl-O-[N(2-hydroxyethyl)glycine] (PHEG) has been isolated from Fucus serratus L. (Fucales, Phaeophyceae) and its structure determined by IR, NMR, …
Number of citations: 12 www.sciencedirect.com
JS Knypl - Biologia plantarum, 1980 - Springer
Both N,N-diethyl-N-(2-hydroxyethyl)glycine (DEHEG) and N,N-diethyl-2-oxomorpholinium chloride (DEOMC) in an optimal dosage of 4 × l0 μmoles per seedling initially accelerated …
Number of citations: 5 link.springer.com
RK Katarina, M Oshima, S Motomizu - Talanta, 2009 - Elsevier
High-capacity chitosan-based chelating resin, N-(2-hydroxyethyl)glycine-type chitosan, was synthesized using chloromethyloxirane (CMO) as a cross-linker and a coupling arms and …
Number of citations: 22 www.sciencedirect.com
NM Fernandes, F Fache, M Rosen… - The Journal of …, 2008 - ACS Publications
Building upon the discovery of Suggs and Pires that N-(2-hydroxyethyl)glycine amides undergo rapid amide cleavage under mild conditions [ Suggs , JW ; Pires , RM Tetrahedron Lett. …
Number of citations: 7 pubs.acs.org
RK Katarina - 2009 - ousar.lib.okayama-u.ac.jp
This study describe the synthesis of novel chitosan-based chelating resins for collection/concentration of trace metals in environmental water samples prior to their measurement by ICP-…
Number of citations: 3 ousar.lib.okayama-u.ac.jp
A Einbu, E DaSilva, G Haugen, A Grimstvedt… - Energy Procedia, 2013 - Elsevier
SINTEF Materials and Chemistry has recently designed an advanced laboratory test rig for studies of solvent degradation. This solvent degradation test rig (SDR) emulates the process …
Number of citations: 53 www.sciencedirect.com
C Parks, KJ Hughes, M Pourkashanian - International Journal of …, 2022 - Elsevier
A thorough understanding of the product formation originating during degradation of monoethanolamine is crucial to future commercialization of carbon capture plants. Here we report …
Number of citations: 1 www.sciencedirect.com
CR Weed - 1984 - search.proquest.com
M ultidentate ligand transfer between two metal ions, as represented by equation 1, has been the focus of considerable study for a variety of combinations of metal ion and ligands (1-12)…
Number of citations: 4 search.proquest.com
VA Efimov, MV Choob, AA Buryakova… - Nucleic acids …, 1998 - academic.oup.com
In an attempt to improve physico-chemical and biological properties of peptide nucleic acids (PNAs), particularly water solubility and cellular uptake, the synthesis of chimeric oligomers …
Number of citations: 85 academic.oup.com
TW Brodtkorb - 2013 - ntnuopen.ntnu.no
Background: Degradation of monoethanolamine (MEA) is a problem in CO2 absorption due to loss of solvent and potential environmental issues associated with the degradation …
Number of citations: 1 ntnuopen.ntnu.no

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